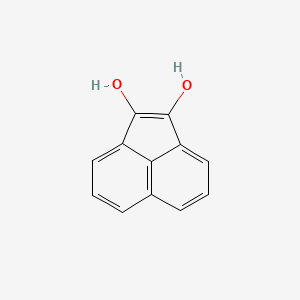
1,2-Acenaphthylenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Acenaphthylenediol is an organic compound with the molecular formula C12H10O2 It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Acenaphthylenediol can be synthesized through the oxidation of acenaphthylene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Acenaphthylenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1-hydroxy-2-ketoacenaphthene.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: 1-Hydroxy-2-ketoacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: Various substituted acenaphthene compounds.
Scientific Research Applications
1,2-Acenaphthylenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Acenaphthylenediol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes such as dioxygenases, which catalyze its oxidation. This interaction leads to the formation of reactive intermediates that can participate in further chemical reactions .
Comparison with Similar Compounds
1,2-Dihydroxyacenaphthene: A closely related compound with similar chemical properties.
1-Hydroxy-2-ketoacenaphthene: An oxidation product of 1,2-Acenaphthylenediol.
Acenaphthenequinone: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
92280-03-0 |
|---|---|
Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
acenaphthylene-1,2-diol |
InChI |
InChI=1S/C12H8O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,13-14H |
InChI Key |
NSBCFWWGIUOFIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



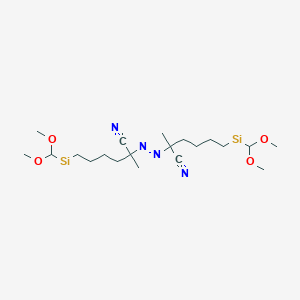
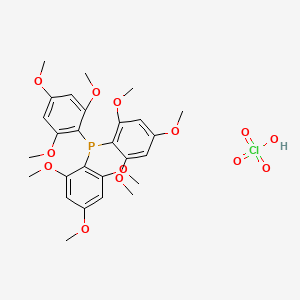

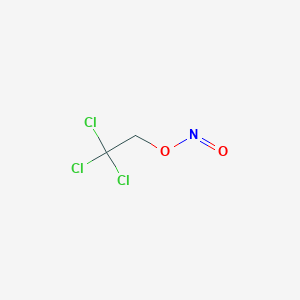
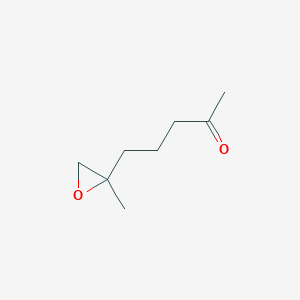
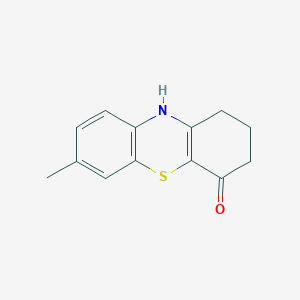
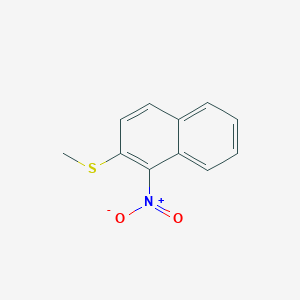
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
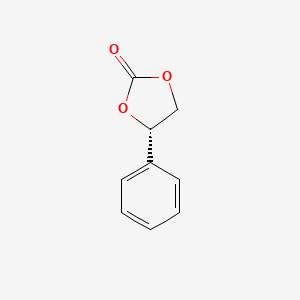

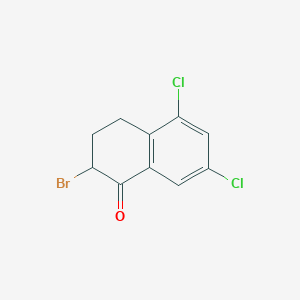
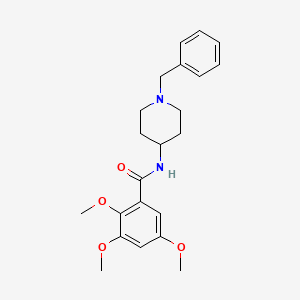
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
